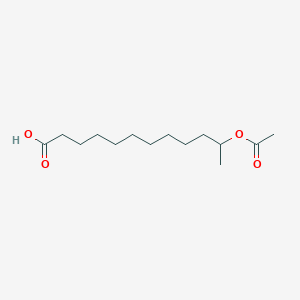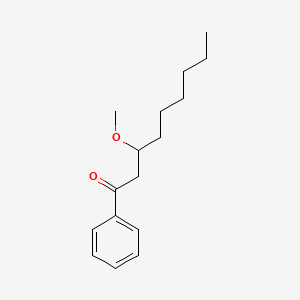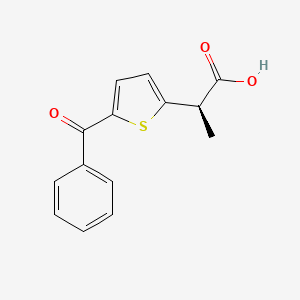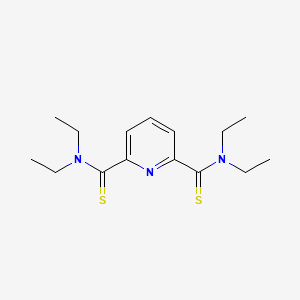
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring, and two thioamide groups attached to the same positions. It is known for its applications in coordination chemistry and its role as a ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethylamine and thionyl chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Pyridine-2,6-dicarboxylic acid is reacted with thionyl chloride to form pyridine-2,6-dicarbonyl dichloride.
Step 2: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with ethylamine to form N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide.
Industrial Production Methods
In industrial settings, the production of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research, including:
Coordination Chemistry:
Biological Studies: The compound is used in the study of enzyme models and the stabilization of reactive intermediates.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industrial Applications: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
Comparison with Similar Compounds
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide can be compared with other pyridine derivatives such as:
Pyridine-2,6-dicarboxamide: Lacks the thioamide groups and has different coordination properties.
N,N’-Diethylpyridine-2,6-dicarboxamide: Contains amide groups instead of thioamide groups, leading to different reactivity.
Pyridine-2,6-dicarboxylic acid: The parent compound, which lacks the ethyl and thioamide groups.
The uniqueness of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide lies in its specific combination of ethyl and thioamide groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
109452-64-4 |
|---|---|
Molecular Formula |
C15H23N3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C15H23N3S2/c1-5-17(6-2)14(19)12-10-9-11-13(16-12)15(20)18(7-3)8-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
JJVXBGSFRMKIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C1=NC(=CC=C1)C(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
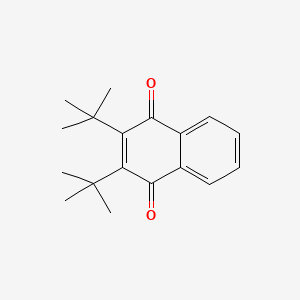
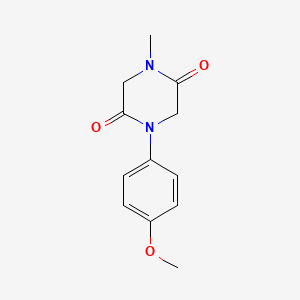
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
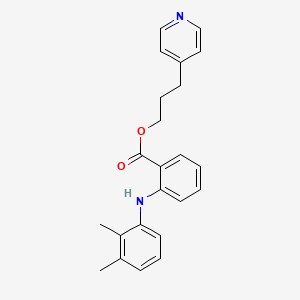

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
